(2S,4S)-4-bromopyrrolidine-2-carboxylic Acid
CAS No.: 16257-69-5
Cat. No.: VC21002811
Molecular Formula: C5H8BrNO2
Molecular Weight: 194.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16257-69-5 |
|---|---|
| Molecular Formula | C5H8BrNO2 |
| Molecular Weight | 194.03 g/mol |
| IUPAC Name | (2S,4S)-4-bromopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
| Standard InChI Key | RPVLOJVLQGIHDG-IMJSIDKUSA-N |
| Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)Br |
| SMILES | C1C(CNC1C(=O)O)Br |
| Canonical SMILES | C1C(CNC1C(=O)O)Br |
Introduction
Chemical Structure and Properties
(2S,4S)-4-bromopyrrolidine-2-carboxylic acid features a five-membered pyrrolidine ring with a bromine atom at the 4-position and a carboxylic acid group at the 2-position, both with S-configuration. This creates a cis relationship between these two functional groups, making it structurally distinct from its stereoisomers. The compound's stereochemistry plays a crucial role in its reactivity and applications.
Physical and Chemical Properties
The physical and chemical properties of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 16257-69-5 |
| Molecular Formula | C5H8BrNO2 |
| Molecular Weight | 194.03 g/mol |
| Boiling Point | 320.2±42.0 °C (Predicted) |
| Density | 1.742 |
| pKa | 1.94±0.40 (Predicted) |
| Physical State | Solid |
The compound contains multiple functional groups that contribute to its chemical behavior, including a secondary amine, a carboxylic acid, and a carbon-bromine bond that serves as an excellent leaving group for nucleophilic substitution reactions .
Structural Identifiers
Various chemical identifiers help in the precise identification and characterization of this compound:
| Identifier | Value |
|---|---|
| IUPAC Name | (2S,4S)-4-bromopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H8BrNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
| Standard InChIKey | RPVLOJVLQGIHDG-IMJSIDKUSA-N |
| Isomeric SMILES | C1C@@HBr |
| Common Synonyms | cis-4-bromo-L-proline |
Synthesis Methods
The synthesis of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid typically involves careful stereochemical control to achieve the desired configuration at both stereogenic centers. Several approaches have been developed and refined to produce this compound with high stereoselectivity.
From Hydroxypyrrolidine Precursors
A common synthetic route involves the transformation of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 618-27-9) through bromination:
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Protection of the amine and carboxylic acid groups to prevent side reactions
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Activation of the hydroxyl group through conversion to a suitable leaving group (tosylate or mesylate)
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Nucleophilic substitution with a bromide source (typically NaBr, LiBr, or similar)
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Deprotection to yield the final product
This approach maintains the stereochemistry at both the 2 and 4 positions throughout the synthetic sequence .
Stereoselective Approaches
Various stereoselective methods have been employed to synthesize this compound:
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Starting from L-proline derivatives and introducing the bromine functionality with stereocontrol
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Using chiral auxiliaries or catalysts to direct the bromination to the desired face of the pyrrolidine ring
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Employing substrate-controlled reactions that leverage existing stereogenic centers to influence the stereochemical outcome of subsequent transformations
These approaches typically require careful temperature control, specific reagents, and optimized reaction conditions to achieve high stereoselectivity.
Applications in Scientific Research
(2S,4S)-4-bromopyrrolidine-2-carboxylic acid has found numerous applications across various scientific disciplines due to its unique structure and reactivity profile.
Peptide Chemistry
In peptide chemistry, this compound serves several important functions:
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As a conformationally constrained proline analog that can induce specific secondary structures in peptides
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As a building block for the synthesis of modified peptides with enhanced stability or novel biological activities
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As a tool for studying structure-activity relationships in bioactive peptides
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As a precursor for the introduction of various functional groups through nucleophilic substitution of the bromine
Medicinal Chemistry and Drug Development
The compound has significant value in medicinal chemistry:
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As a scaffold for designing enzyme inhibitors, particularly those targeting proline-specific enzymes
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As a building block for constructing drug candidates with specific three-dimensional architectures
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For creating probe molecules to investigate biological targets
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In the development of peptidomimetic compounds that mimic natural peptides but with improved pharmacological properties
Chemical Biology
In chemical biology, applications include:
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Studying protein folding and stability, as proline analogs can significantly influence these properties
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Developing chemical probes for biological systems
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Creating modified biomolecules with altered conformational preferences
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Investigating protein-ligand interactions through the incorporation of this non-natural amino acid
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
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As a chiral building block providing both nitrogen functionality and a reactive bromine atom
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As a substrate for transition metal-catalyzed cross-coupling reactions to introduce diverse substituents at the 4-position
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For asymmetric synthesis of complex molecules containing pyrrolidine motifs
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As a platform for diversity-oriented synthesis to access libraries of pyrrolidine derivatives
Mechanism of Action and Reactivity
The chemical behavior and interactions of (2S,4S)-4-bromopyrrolidine-2-carboxylic acid are largely determined by its structural features and the reactivity of its functional groups.
Chemical Reactivity
The compound exhibits several key reactivity patterns:
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The bromine at the 4-position readily undergoes nucleophilic substitution reactions with various nucleophiles (amines, thiols, alkoxides)
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The secondary amine can participate in acylation, alkylation, and other nitrogen-centered reactions
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The carboxylic acid group can form esters, amides, and other carboxylic acid derivatives
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The pyrrolidine ring provides conformational rigidity that influences the reactivity and accessibility of the functional groups
Biological Interactions
When interacting with biological systems, the compound can:
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Serve as a substrate analog for enzymes that process proline or proline-containing peptides
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Bind to protein targets through hydrogen bonding (via the carboxylic acid and secondary amine) and other non-covalent interactions
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Potentially undergo enzyme-catalyzed transformations, particularly those involving the bromine substituent
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Influence protein structure and function when incorporated into peptides or proteins
Stereochemical Implications
The specific stereochemistry (2S,4S) significantly impacts the compound's behavior:
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The cis relationship between the bromine and carboxylic acid creates a distinct three-dimensional structure that affects molecular recognition events
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The stereochemistry influences the conformation of the pyrrolidine ring, affecting the accessibility of the functional groups
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The specific stereoisomer may exhibit different binding affinities and biological activities compared to its stereoisomers
| Hazard Statement | Description |
|---|---|
| H301 | Toxic if swallowed |
| H311 | Toxic in contact with skin |
| H331 | Toxic if inhaled |
| H341 | Suspected of causing genetic defects |
The appropriate signal word for this compound is "Danger," indicating high hazard severity .
Comparison with Related Compounds
Understanding the relationship between (2S,4S)-4-bromopyrrolidine-2-carboxylic acid and structurally related compounds provides valuable context for its applications and properties.
Structurally Related Compounds
Several compounds share structural similarities but differ in key functional groups or stereochemistry:
| Compound | CAS Number | Key Difference |
|---|---|---|
| (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | 618-27-9 | Hydroxyl group instead of bromine |
| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | 51-35-4 | Hydroxyl group and trans stereochemistry |
| (2S,4S)-4-Fluoro-pyrrolidine-2-carboxylic acid | 2438-57-5 | Fluorine atom instead of bromine |
| (2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid | 263847-08-1 | Azido group instead of bromine with Fmoc protection |
These structural variations result in different chemical properties and applications .
Reactivity Differences
The substitution at the 4-position significantly influences reactivity:
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Brominated derivatives (such as our target compound) provide excellent leaving groups for nucleophilic substitution reactions
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Hydroxylated derivatives can form hydrogen bonds and serve as nucleophiles themselves
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Fluorinated derivatives exhibit stronger C-F bonds and greater metabolic stability
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Azido derivatives can undergo click chemistry reactions (such as copper-catalyzed azide-alkyne cycloadditions) and reduction to amines
Stereochemical Variations
Stereochemistry at positions 2 and 4 affects the compound's properties:
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Cis isomers (2S,4S) have different conformational preferences than trans isomers (2S,4R)
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These conformational differences impact reactivity, binding properties, and biological activity
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Different stereoisomers may exhibit varying solubility, crystallinity, and physical characteristics
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The specific stereochemistry can be critical for certain applications, particularly in asymmetric synthesis and when targeting specific biological receptors
Current Research Trends
Research involving (2S,4S)-4-bromopyrrolidine-2-carboxylic acid continues to advance across multiple scientific disciplines.
Synthetic Methodology Development
Current research focuses on improving synthetic routes to:
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Develop more efficient and scalable methods for obtaining the compound with high stereoselectivity
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Establish green chemistry approaches that reduce waste and harmful reagents
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Design catalytic systems that enable direct functionalization of the pyrrolidine ring
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Create one-pot procedures that streamline the synthetic process
Applications in Drug Discovery
In pharmaceutical research, the compound is being investigated for:
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Development of novel enzyme inhibitors, particularly those targeting post-proline cleaving enzymes
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Creation of peptidomimetic drugs with improved pharmacokinetic properties
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Design of conformation-specific ligands for protein targets
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Exploration as a building block for compounds targeting neurological disorders
Bioorthogonal Chemistry
The compound's potential in bioorthogonal chemistry includes:
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Serving as a precursor for installing reactive handles in peptides and proteins
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Enabling site-specific modifications of biomolecules through selective reactions
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Facilitating the development of chemical probes for biological systems
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Contributing to advances in protein engineering and chemical biology
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